N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzenethiol.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using acetic anhydride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in amines or reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced thiazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide
- N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide
- N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide
Comparison:
- Uniqueness: The presence of the 4-fluorophenyl group in N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide imparts unique electronic and steric properties, potentially enhancing its biological activity and selectivity compared to similar compounds with different substituents.
- Reactivity: The fluorine atom can influence the compound’s reactivity, making it more resistant to metabolic degradation and potentially increasing its stability in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-24-13-5-8-15(17(9-13)25-2)16-10-27-19(21-16)22-18(23)11-26-14-6-3-12(20)4-7-14/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYUPNHLJGILIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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